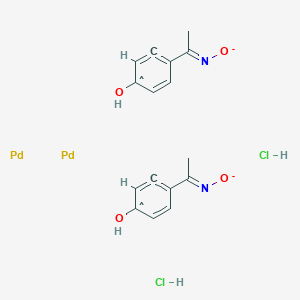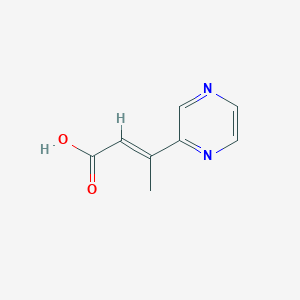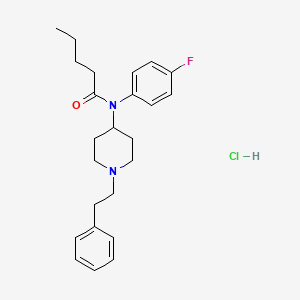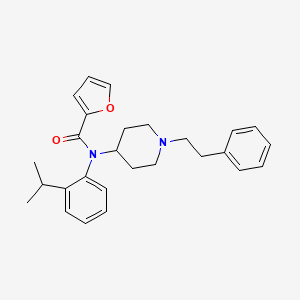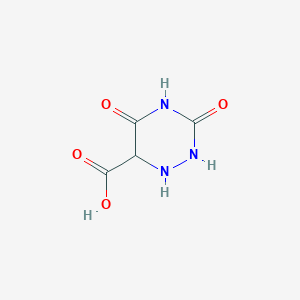
3,5-Dioxo-1,2,4-triazinane-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dioxo-1,2,4-triazinane-6-carboxylic acid is a heterocyclic compound with the molecular formula C4H5N3O4. It is characterized by a six-membered ring containing three nitrogen atoms and two keto groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dioxo-1,2,4-triazinane-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization and oxidation steps .
Industrial Production Methods: the principles of organic synthesis, such as batch processing and the use of catalysts, can be applied to scale up the production if needed .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dioxo-1,2,4-triazinane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
3,5-Dioxo-1,2,4-triazinane-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,5-Dioxo-1,2,4-triazinane-6-carboxylic acid involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities. Its effects are mediated through the modulation of specific proteins and enzymes, although detailed pathways are still under investigation .
Comparación Con Compuestos Similares
- 3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid
- 3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile
- 2,3,4,5-Tetrahydro-3,5-dioxo-1,2,4-triazine-6-carboxylic acid
Comparison: Compared to similar compounds, 3,5-Dioxo-1,2,4-triazinane-6-carboxylic acid is unique due to its specific ring structure and functional groupsFor instance, the presence of carboxylic acid groups enhances its solubility and reactivity in aqueous environments .
Propiedades
Fórmula molecular |
C4H5N3O4 |
|---|---|
Peso molecular |
159.10 g/mol |
Nombre IUPAC |
3,5-dioxo-1,2,4-triazinane-6-carboxylic acid |
InChI |
InChI=1S/C4H5N3O4/c8-2-1(3(9)10)6-7-4(11)5-2/h1,6H,(H,9,10)(H2,5,7,8,11) |
Clave InChI |
BADUNEJTYRFCQC-UHFFFAOYSA-N |
SMILES canónico |
C1(C(=O)NC(=O)NN1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


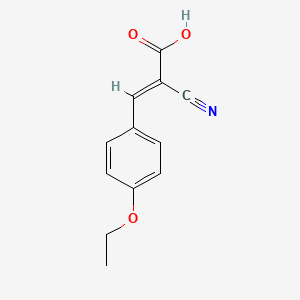
![3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid](/img/structure/B12358118.png)
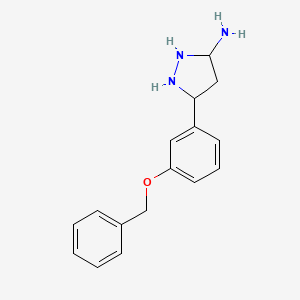

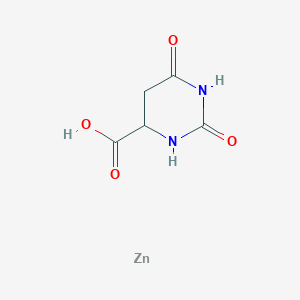
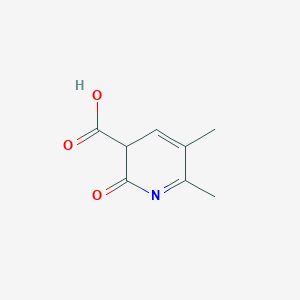

![4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-ylpyrazolidine-3-carboxamide;hydrochloride](/img/structure/B12358149.png)
